molecular formula C12H20N2O2 B1604635 Decamethylene diisocyanate CAS No. 4538-39-0

Decamethylene diisocyanate

Cat. No.: B1604635
CAS No.: 4538-39-0
M. Wt: 224.3 g/mol
InChI Key: VNMOIBZLSJDQEO-UHFFFAOYSA-N
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Description

Decamethylene diisocyanate is an organic compound with the chemical formula C12H22N2O2. It is a type of diisocyanate, which means it contains two isocyanate groups (-N=C=O). Diisocyanates are widely used in the production of polyurethanes, which are versatile polymers used in various applications such as foams, elastomers, and coatings. This compound is particularly known for its role in producing high-performance polyurethanes with excellent mechanical properties and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decamethylene diisocyanate is typically synthesized through the phosgenation of decamethylene diamine. The process involves the reaction of decamethylene diamine with phosgene (COCl2) under controlled conditions to produce this compound and hydrogen chloride (HCl) as a byproduct. The reaction is carried out in an inert solvent such as toluene or chlorobenzene to facilitate the reaction and control the temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation reactors where decamethylene diamine is continuously fed into the reactor along with phosgene. The reaction mixture is then subjected to distillation to separate the desired this compound from other byproducts and unreacted starting materials. The purified this compound is then collected and stored under controlled conditions to prevent moisture contamination.

Chemical Reactions Analysis

Types of Reactions: Decamethylene diisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Polymerization Reactions: Reacts with polyols to form polyurethanes.

    Hydrolysis: Reacts with water to form decamethylene diamine and carbon dioxide.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Polyols: Reacts with polyols at elevated temperatures to form polyurethanes.

    Water: Reacts with water at room temperature, leading to hydrolysis.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Decamethylene Diamine and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Decamethylene diisocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of high-performance polyurethanes with specific mechanical and chemical properties.

    Biology: Investigated for its potential use in biomedical applications, such as tissue engineering and drug delivery systems.

    Medicine: Explored for its use in the development of medical devices and implants due to its biocompatibility and mechanical strength.

    Industry: Widely used in the production of coatings, adhesives, and elastomers for various industrial applications.

Mechanism of Action

The mechanism of action of decamethylene diisocyanate involves its reactivity with nucleophiles such as alcohols, amines, and water. The isocyanate groups (-N=C=O) in this compound are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is the basis for its use in polyurethane synthesis and other applications.

Comparison with Similar Compounds

Decamethylene diisocyanate can be compared with other diisocyanates such as hexamethylene diisocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate. While all these compounds share the common feature of having two isocyanate groups, they differ in their chemical structure and properties:

    Hexamethylene Diisocyanate: Has a shorter aliphatic chain, leading to different mechanical properties in the resulting polyurethanes.

    Toluene Diisocyanate: Contains an aromatic ring, which imparts different chemical reactivity and mechanical properties.

    Methylene Diphenyl Diisocyanate: Contains two aromatic rings, leading to higher rigidity and different thermal properties.

This compound is unique due to its longer aliphatic chain, which provides flexibility and toughness to the polyurethanes produced from it.

Properties

IUPAC Name

1,10-diisocyanatodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMOIBZLSJDQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=C=O)CCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196492
Record name Decamethylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4538-39-0
Record name Decamethylene diisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decamethylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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